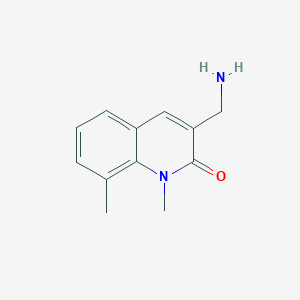
3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes an aminomethyl group at the 3-position and two methyl groups at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis often begins with 1,8-dimethylquinolin-2(1H)-one.
Reaction Conditions: The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.
Scientific Research Applications
3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)pyridine: Similar in structure but lacks the quinoline ring.
1,8-dimethylquinolin-2(1H)-one: Lacks the aminomethyl group.
3-aminomethylquinoline: Lacks the methyl groups at the 1 and 8 positions.
Uniqueness
3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one is unique due to the presence of both the aminomethyl group and the two methyl groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(aminomethyl)-1,8-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-9-6-10(7-13)12(15)14(2)11(8)9/h3-6H,7,13H2,1-2H3 |
InChI Key |
RMJJIVPNJTVTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















